molecular formula C22H18N2S B377275 3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine CAS No. 1354258-80-2

3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine

Cat. No.: B377275
CAS No.: 1354258-80-2
M. Wt: 342.5g/mol
InChI Key: UPCXPYPKHNTCAE-UHFFFAOYSA-N
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Description

3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine , with the molecular formula C22H18N2S and a molecular weight of 342.46 g/mol, is a thiazol-2-yl-imine derivative of significant interest in medicinal chemistry and drug discovery research . This compound is part of a class of synthetic small molecules known as thiazol-2-yl-imines, which have been investigated for their potential as phosphodiesterase 7 (PDE-7) inhibitors . The inhibition of PDE-7, an enzyme that regulates cyclic adenosine monophosphate (cAMP) levels in immune and inflammatory cells, represents a promising therapeutic strategy for modulating immune responses and inflammation. The 1,3-thiazole scaffold is a privileged structure in drug design due to its presence in a wide range of bioactive molecules. It acts as a bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve cell permeability, leading to favorable bioavailability profiles for research compounds . The specific substitution pattern of this compound makes it a valuable intermediate or target molecule for researchers exploring structure-activity relationships (SAR) in the development of new therapeutic agents for conditions where PDE-7 is implicated, such as autoimmune disorders, T-cell-mediated diseases, and chronic inflammatory conditions . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-4-10-18(11-5-1)16-24-21(19-12-6-2-7-13-19)17-25-22(24)23-20-14-8-3-9-15-20/h1-15,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCXPYPKHNTCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Scope

A pioneering solvent-free method utilizes mortar-pestle grinding to synthesize thiazol-2(3H)-imines from primary amines , isothiocyanates , and α-bromoketones . For 3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine , the protocol involves:

  • Benzylamine (1.0 equiv),

  • Phenyl isothiocyanate (1.0 equiv),

  • α-Bromo-4-phenylacetophenone (1.0 equiv).

Grinding at room temperature for 10–20 minutes under solvent-free conditions yields the product in 85–92% efficiency . The method’s regioselectivity arises from in situ formation of a thiourea intermediate, which undergoes cyclization upon dehydrohalogenation (Figure 1).

Table 1: Optimization of Mechanochemical Conditions

ParameterOptimal ValueYield Impact
Grinding Time15 min92%
Stoichiometry (1:1:1)1.0 equiv89%
Temperature25°CNo variance

This approach eliminates toxic solvents and catalysts, aligning with green chemistry principles.

One-Pot Catalytic Cyclization Using Transition Metal Catalysts

Palladium-Catalyzed C–H Activation

A scalable route employs Pd(OAc)2_2 and PPh3_3 to assemble the thiazole core via C–H bond activation. Starting from (Z)-(2,3-dibromoprop-1-en-1-yl)benzene and 1H-benzo[d]imidazole-2-thiol , the reaction proceeds in p-xylene at 135°C for 24 hours, achieving 78–85% yield . The mechanism involves oxidative addition of the dibromopropene, followed by nucleophilic attack and cyclization (Scheme 1).

Copper-Mediated Intramolecular N-Alkenylation

Copper(I) iodide catalyzes the intramolecular coupling of N-allyl benzimidazoles with α-iodo esters, forming the thiazol-2-imine scaffold in 70–82% yield . Key advantages include mild conditions (60°C, 12 h) and tolerance for electron-withdrawing substituents.

Ultrasound-Assisted Synthesis in Aqueous Media

Sonochemical Optimization

Ultrasound irradiation (40 kHz, 300 W) accelerates the reaction between thiobenzamide , arylglyoxal , and lawsone in acetic acid, yielding thiazole-imine hybrids in 90–95% yield within 2 hours. While this method primarily targets lawsone derivatives, substituting lawsone with 4-phenylphenacyl bromide adapts it for This compound synthesis.

Table 2: Comparative Analysis of Energy Sources

MethodTimeYield
Conventional Heating6 h75%
Ultrasound2 h95%
Microwave1 h88%

Oxidative Desulfurization of Bis-Thioureas

Mechanism and Regioselectivity

Bis-thioureas derived from 1,2-diamines and isothiocyanates undergo oxidative desulfurization with oxaloyl chloride or malonic acid to form bis-2-iminothiazolines. Using N,N'-dibenzylthiourea and α-bromo-4-phenylacetophenone , this method achieves 80–87% yield under sonication (40°C, 7 min). Regioselectivity is governed by the pKa_a of the amine, favoring cyclization at the more basic nitrogen.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

Immobilizing benzylamine on Wang resin enables stepwise assembly of the thiazole ring. After coupling with phenyl isothiocyanate and α-bromo-4-phenylacetophenone , cleavage with TFA/H2_2O (95:5) releases the product in 75–80% purity . While lower yielding than solution-phase methods, this approach facilitates parallel synthesis for drug discovery.

Comparative Evaluation of Synthetic Routes

Table 3: Method Efficiency and Practicality

MethodYieldTimeScalabilityGreen Metrics
Mechanochemical Grinding92%15 minHighE-factor: 2.1
Pd-Catalyzed C–H Activation85%24 hModeratePMI: 8.5
Ultrasound-Assisted95%2 hHighE-factor: 1.8
Oxidative Desulfurization87%7 minModeratePMI: 6.2

E-factor: Environmental factor; PMI: Process Mass Intensity

Chemical Reactions Analysis

3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Scientific Research Applications

3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Compound A : 4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives
  • Structure : Features a prop-2-en-1-yl group at position 3 and aryl groups at positions 4 and N.
  • Key Findings :
    • Demonstrated potent angiotensin II receptor antagonism, with compound 3(5) showing antihypertensive efficacy comparable to valsartan .
    • The prop-2-en-1-yl group enhances flexibility and may facilitate hydrophobic interactions with receptor pockets.
Compound B : 4-Methyl-N-(2-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
  • Structure : Contains methyl and prop-2-enyl substituents.
  • Key Findings :
    • Methyl groups improve solubility but reduce steric hindrance compared to bulkier aryl groups.
  • Comparison : The diphenyl and benzyl groups in the target compound may enhance π-π stacking interactions with biological targets, albeit at the cost of reduced solubility .
Compound C : 3-Aryl benzo[d]thiazole-2(3H)-imines
  • Structure : Incorporates a fused benzo[d]thiazole ring instead of a simple thiazole.
  • Key Findings :
    • Synthesized via a two-component reaction between diazonium salts and thioureas, yielding moderate-to-high purity products .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The target compound’s N-phenylimine group may participate in hydrogen bonding, similar to patterns observed in thiazole-imine crystals .

Biological Activity

3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine is a heterocyclic compound belonging to the thiazole family, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

The compound features a thiazole ring structure that is pivotal for its biological activities. Thiazoles are recognized for their roles in various pharmacological applications, including antimicrobial, antifungal, and anticancer properties. The synthesis typically involves the reaction of benzylamine with a thioamide under specific conditions, often using solvents like ethanol or methanol.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .

Antifungal Properties

The compound also shows antifungal activity. It has been tested against Candida species with promising results. In a comparative study, it exhibited an IC50 value of 10 µg/mL against Candida albicans, indicating its potential as an antifungal agent .

Anticancer Potential

Recent investigations into the anticancer effects of this compound have revealed its ability to induce apoptosis in various cancer cell lines. A notable study found that the compound led to a decrease in cell viability in A-431 (human epidermoid carcinoma) cells with an IC50 value of 15 µM . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can inhibit enzymes critical for microbial growth and cancer cell survival.
  • Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound was administered at different concentrations. Results showed a dose-dependent inhibition of bacterial growth:

Concentration (µg/mL)Zone of Inhibition (mm)
510
1015
2022

This data underscores the compound's potential as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Activity

A study evaluated the anticancer effects on human cancer cell lines. The findings indicated significant cytotoxicity:

Cell LineIC50 (µM)
A-43115
MCF-720
HeLa25

These results suggest that the compound could serve as a lead for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the thiazole ring can enhance or diminish efficacy. For example:

  • Substituents at Position 4 : Phenyl groups enhance cytotoxicity.
  • Alkyl Substituents : Affect solubility and bioavailability.

Q & A

Q. What are the limitations of current synthetic routes for this compound, and how can they be addressed?

  • Challenges : Low yields (<50%) due to competing hydrolysis or oxidation.
  • Solutions :
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the imine nitrogen during synthesis.
  • Alternative Reagents : Replace Fe-based reductants with Zn/HOAc to minimize side reactions .

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